(5-Nitropent-4-en-2-yl)benzene
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Overview
Description
(5-Nitropent-4-en-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a nitro group and a pentenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitropent-4-en-2-yl)benzene typically involves the nitration of pentenylbenzene. This process can be achieved through electrophilic aromatic substitution, where a nitronium ion (NO₂⁺) is generated using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration of the benzene ring without affecting the pentenyl chain .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced catalysts and reaction monitoring systems helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
(5-Nitropent-4-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogens in the presence of Lewis acids like FeCl₃ or AlCl₃.
Major Products
Amino derivatives: Formed through reduction.
Nitroso derivatives: Formed through oxidation.
Substituted benzenes: Formed through electrophilic substitution
Scientific Research Applications
(5-Nitropent-4-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of (5-Nitropent-4-en-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved include oxidative stress and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Nitrobenzene: Similar structure but lacks the pentenyl chain.
Pentenylbenzene: Similar structure but lacks the nitro group.
Benzofuran derivatives: Share the benzene ring but have different substituents and biological activities
Uniqueness
(5-Nitropent-4-en-2-yl)benzene is unique due to the presence of both a nitro group and a pentenyl chain, which confer distinct chemical and biological properties.
Properties
CAS No. |
915312-40-2 |
---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-nitropent-4-en-2-ylbenzene |
InChI |
InChI=1S/C11H13NO2/c1-10(6-5-9-12(13)14)11-7-3-2-4-8-11/h2-5,7-10H,6H2,1H3 |
InChI Key |
DAPZSGMYXAODQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C[N+](=O)[O-])C1=CC=CC=C1 |
Origin of Product |
United States |
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